Cas no 83947-59-5 (4,4,5,5-tetramethyl-2-[(Z)-prop-1-enyl]-1,3,2-dioxaborolane)

4,4,5,5-tetramethyl-2-[(Z)-prop-1-enyl]-1,3,2-dioxaborolane structure
83947-59-5 structure
Product Name:4,4,5,5-tetramethyl-2-[(Z)-prop-1-enyl]-1,3,2-dioxaborolane
Numéro CAS:83947-59-5
Le MF:C9H17BO2
Mégawatts:168.041083097458
MDL:MFCD18910701
CID:1061218
Update Time:2025-04-20

4,4,5,5-tetramethyl-2-[(Z)-prop-1-enyl]-1,3,2-dioxaborolane Propriétés chimiques et physiques

Nom et identifiant

    • cis-1-Propenylboronic Acid Pinacol Ester
    • (Z)-4,4,5,5-tetramethyl-2-(prop-1-enyl)-1,3,2-dioxaborolane
    • 4,4,5,5-Tetramethyl-2-[(1Z)-1-propen-1-yl]-1,3,2-dioxaborolane
    • cis-1-Propenylboroni
    • 4,4,5,5-tetramethyl-2-[(Z)-prop-1-enyl]-1,3,2-dioxaborolane
    • MDL: MFCD18910701
    • Piscine à noyau: 1S/C9H17BO2/c1-6-7-10-11-8(2,3)9(4,5)12-10/h6-7H,1-5H3/b7-6-
    • La clé Inchi: COPMASWDWLENMV-SREVYHEPSA-N
    • Sourire: O1B(/C=C\C)OC(C)(C)C1(C)C

Propriétés expérimentales

  • Dense: 0.89±0.1 g/cm3 (20 ºC 760 Torr),
  • Point d'ébullition: 157.2±23.0 ºC (760 Torr),
  • Point d'éclair: 48.9±22.6 ºC,

4,4,5,5-tetramethyl-2-[(Z)-prop-1-enyl]-1,3,2-dioxaborolane Informations de sécurité

  • Code de catégorie de danger: 10

4,4,5,5-tetramethyl-2-[(Z)-prop-1-enyl]-1,3,2-dioxaborolane PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Chemenu
CM137382-1g
(Z)-4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane
83947-59-5 95% mix TBC as stabilizer
1g
$282 2021-08-05
Chemenu
CM137382-1g
(Z)-4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane
83947-59-5 95%+
1g
$313 2023-02-01
TRC
P768650-100mg
cis-1-Propenylboronic Acid Pinacol Ester
83947-59-5
100mg
$207.00 2023-05-17
TRC
P768650-1g
cis-1-Propenylboronic Acid Pinacol Ester
83947-59-5
1g
$ 1200.00 2023-09-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1382531-100mg
(Z)-4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane
83947-59-5 95% mix TBC as stabilizer
100mg
¥409.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1382531-250mg
(Z)-4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane
83947-59-5 95% mix TBC as stabilizer
250mg
¥648.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1382531-1g
(Z)-4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane
83947-59-5 95% mix TBC as stabilizer
1g
¥1344.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1382531-5g
(Z)-4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane
83947-59-5 95% mix TBC as stabilizer
5g
¥4036.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1382531-10g
(Z)-4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane
83947-59-5 95% mix TBC as stabilizer
10g
¥6820.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1382531-25g
(Z)-4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane
83947-59-5 95% mix TBC as stabilizer
25g
¥12912.00 2024-07-28

4,4,5,5-tetramethyl-2-[(Z)-prop-1-enyl]-1,3,2-dioxaborolane Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Catalysts: 2924535-40-8 Solvents: Benzene-d6 ,  Toluene-d8 ;  15 min, rt
Référence
Part per million levels of an anionic iron hydride complex catalyzes selective alkene isomerization via two-state reactivity
Garhwal, Subhash ; et al, Chem Catalysis, 2021, 1(3), 631-647

Méthode de production 2

Conditions de réaction
1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel ,  Phosphine, tricyclohexyl-, tetrafluoroborate(1-) (1:1) Solvents: Dimethylacetamide ;  overnight, 55 °C
Référence
Stereodivergent, kinetically controlled isomerization of terminal alkenes via nickel catalysis
Rubel, Camille Z.; et al, ChemRxiv, 2022, 1, 1-10

Méthode de production 3

Conditions de réaction
1.1 Catalysts: (OC-6-22)-Carbonylchlorohydrotris(triphenylphosphine)ruthenium Solvents: Tetrahydrofuran ;  16 h, 60 °C
Référence
Ru-catalyzed isomerization of ω-alkenylboronates towards stereoselective synthesis of vinylboronates with subsequent in situ functionalization
Ho, Guo-Ming; et al, Chemical Science, 2020, 11(23), 5944-5949

Méthode de production 4

Conditions de réaction
1.1 Catalysts: 1H-Imidazo[1,2-a]imidazole, 2,6-bis(1,1-dimethylethyl)-2,3,5,6-tetrahydro-, hydr… Solvents: Hexane ;  5 min, 0 °C
1.2 Reagents: Potassium carbonate Catalysts: Cupric nitrate Solvents: Water ;  5 min, 0 °C
1.3 5 h, 0 °C
1.4 Reagents: Water
Référence
Guanidine-Copper Complex Catalyzed Allylic Borylation for the Enantioconvergent Synthesis of Tertiary Cyclic Allylboronates
Ge, Yicen; et al, Angewandte Chemie, 2019, 58(8), 2382-2386

4,4,5,5-tetramethyl-2-[(Z)-prop-1-enyl]-1,3,2-dioxaborolane Raw materials

4,4,5,5-tetramethyl-2-[(Z)-prop-1-enyl]-1,3,2-dioxaborolane Preparation Products

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